8-Bromoquinoline-5-sulfonyl chloride
Overview
Description
8-Bromoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrClNO2S and a molecular weight of 306.56 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 8-Bromoquinoline-5-sulfonyl chloride involves several steps. One common method includes the bromination of quinoline followed by sulfonylation. The reaction typically requires bromine and chlorosulfonic acid as reagents. The process involves the following steps:
Bromination: Quinoline is reacted with bromine to introduce a bromine atom at the 8th position.
Sulfonylation: The brominated quinoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5th position
Chemical Reactions Analysis
8-Bromoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Reagents and Conditions: Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or acetonitrile
Scientific Research Applications
8-Bromoquinoline-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in developing new drugs, particularly those targeting bacterial and viral infections.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules
Mechanism of Action
The mechanism of action of 8-Bromoquinoline-5-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity makes it useful in modifying biological molecules, such as proteins and nucleic acids, for research purposes. The compound’s sulfonyl chloride group is particularly reactive, allowing it to form stable sulfonamide bonds with amines .
Comparison with Similar Compounds
8-Bromoquinoline-5-sulfonyl chloride can be compared with other quinoline derivatives, such as:
8-Quinolinesulfonyl chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoquinoline-8-sulfonyl chloride: A positional isomer with different reactivity and applications
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
IUPAC Name |
8-bromoquinoline-5-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWUIBNELGOUJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290012 | |
Record name | 8-Bromo-5-quinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930396-14-8 | |
Record name | 8-Bromo-5-quinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930396-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-5-quinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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